2-bromo-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
2-bromo-N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxy-3-nitrobenzaldehyde and 2-bromobenzohydrazide. The reaction is usually carried out in a methanol solution under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
2-bromo-N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-bromo-N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N’-[(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide
- 2-bromo-N’-[(E)-(4-{(E)-[(2-bromobenzoyl)hydrazono]methyl}phenyl)methylidene]benzohydrazide
- 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
2-bromo-N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both a nitro group and a phenolic hydroxyl group, which can participate in a variety of chemical reactions. This makes it a versatile compound for different applications in research and industry.
Properties
Molecular Formula |
C14H9BrClN3O4 |
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Molecular Weight |
398.59 g/mol |
IUPAC Name |
2-bromo-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H9BrClN3O4/c15-11-4-2-1-3-10(11)14(21)18-17-7-8-5-9(16)6-12(13(8)20)19(22)23/h1-7,20H,(H,18,21)/b17-7+ |
InChI Key |
JVZPMAPERYORKZ-REZTVBANSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
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